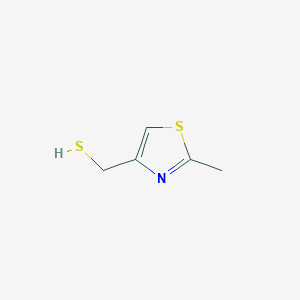

(2-Methylthiazol-4-yl)methanethiol

Description

Contextual Significance of Sulfur-Containing Heterocycles in Research

Sulfur-containing heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery. These molecules, which feature a ring structure containing at least one sulfur atom, are integral to a vast array of biologically active compounds. Their prevalence is notable in numerous FDA-approved drugs, where they contribute to the therapeutic efficacy of treatments for a wide range of conditions.

The thiazole (B1198619) ring, a five-membered heterocycle with both sulfur and nitrogen atoms, is a particularly prominent scaffold in this class. Thiazole derivatives have been extensively studied and are recognized for a wide spectrum of pharmacological activities. Researchers have successfully developed thiazole-based compounds that exhibit anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties. The versatility of the thiazole nucleus allows for structural modifications that can fine-tune its biological activity, making it a privileged structure in the design of novel therapeutic agents. The ongoing investigation into sulfur-containing heterocycles continues to yield new molecules with significant potential for medical applications.

The Compound (2-Methylthiazol-4-yl)methanethiol: Research Relevance

This compound is a specific derivative of the thiazole family. While direct and extensive research into its biological activities is not widely documented in publicly available literature, its primary significance in the scientific community lies in its role as a versatile synthetic intermediate. The structure of this compound, featuring a reactive methanethiol (B179389) (-CH₂SH) group attached to a stable 2-methylthiazole (B1294427) core, makes it a valuable building block for the synthesis of more complex molecules.

The research relevance of this compound is underscored by analogy to structurally similar compounds. For instance, the related compound 2-guanidino-thiazol-4-yl-methanethiol is a key intermediate in the synthesis of Famotidine, a widely used H2 receptor antagonist for treating stomach ulcers google.com. The thiol group is highly nucleophilic and readily undergoes reactions such as S-alkylation, allowing chemists to introduce a variety of functional groups and build larger molecular architectures. Therefore, the scientific interest in this compound is focused on its potential to serve as a starting material for creating novel thiazole derivatives, which can then be screened for a wide range of potential therapeutic activities.

Scope and Objectives of the Academic Investigation

The academic investigation of this compound is primarily centered on its synthesis and its application in synthetic organic chemistry. The main objectives of research involving this compound include:

Developing efficient synthetic routes to produce this compound with high purity and yield.

Exploring the reactivity of the methanethiol group to understand its utility in forming new chemical bonds and structures.

Utilizing the compound as a key building block in the multi-step synthesis of novel, more complex thiazole derivatives with potential applications in medicinal chemistry and materials science.

Characterizing the physicochemical properties of the compound to establish a foundational dataset for future research and applications.

The overarching goal is to leverage the unique chemical properties of this compound to expand the library of available thiazole-based compounds for further scientific discovery.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanethiol |

| Molecular Formula | C₅H₇NS₂ |

| Molecular Weight | 145.25 g/mol |

| CAS Number | 90535-46-9 |

| Appearance | Data not readily available |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Solubility | Data not readily available |

Related Thiazole Compounds in Research

| Compound Name | Molecular Formula | Key Research Area |

| 2-Methylthiazole | C₄H₅NS | Flavor chemistry, synthetic precursor nih.gov |

| 4-Methylthiazole | C₄H₅NS | Organic synthesis, building block chemeo.com |

| 2-Amino-4-methylthiazole | C₄H₆N₂S | Medicinal chemistry, scaffold for bioactive molecules |

| 2-Ethyl-4-methylthiazole (B98465) | C₆H₉NS | Flavor and fragrance industry nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWQEWCTTOVTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602774 | |

| Record name | (2-Methyl-1,3-thiazol-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91615-65-5 | |

| Record name | (2-Methyl-1,3-thiazol-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation of 2 Methylthiazol 4 Yl Methanethiol in Complex Matrices

Maillard Reaction Pathways Leading to Thiazole-Methanethiols

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a principal route for the formation of a vast array of flavor compounds, including thiazoles and their derivatives. The formation of (2-Methylthiazol-4-yl)methanethiol is a result of the interaction between specific sulfur-containing amino acids and carbonyl compounds derived from sugars.

The amino acid L-cysteine is a critical precursor in the formation of numerous sulfur-containing flavor compounds, including this compound. It serves as the primary donor of both the sulfur and nitrogen atoms required for the construction of the thiazole (B1198619) ring. researchgate.netnih.gov During thermal processing, cysteine undergoes degradation to yield several key reactive intermediates:

Hydrogen Sulfide (B99878) (H₂S): A highly reactive sulfur nucleophile essential for the formation of the thiol group and the thiazole ring. nih.gov

Ammonia (B1221849) (NH₃): Provides the nitrogen atom for the thiazole heterocycle. researchgate.net

Cysteamine: Formed via the decarboxylation of cysteine, this intermediate, containing both an amino group and a thiol group, is highly reactive and readily participates in cyclization reactions to form thiazolines, which are precursors to thiazoles. researchgate.net

The reaction of these degradation products with carbonyl compounds is fundamental to building the final molecular structure.

Reducing sugars (e.g., glucose, xylose) are the second major component required for the Maillard reaction. researchgate.netnih.gov Upon heating, they undergo caramelization and degradation to form a variety of highly reactive carbonyl and dicarbonyl compounds. researchgate.net These sugar-derived fragments provide the carbon backbone for the thiazole ring. Key intermediates include:

α-Dicarbonyl compounds: Molecules like methylglyoxal (B44143) and glyoxal (B1671930) are classic intermediates in the Maillard reaction and are known to be involved in thiazole formation. researchgate.net

Hydroxycarbonyl compounds: Intermediates such as hydroxyacetone (B41140) can also react with cysteine degradation products.

The reaction between hydrogen sulfide (from cysteine) and an α-dicarbonyl compound can lead to the formation of α-mercaptoketones, which are important intermediates in the pathway to sulfur-containing heterocycles. researchgate.net

Strecker degradation, a component of the broader Maillard reaction, involves the interaction of an α-amino acid with an α-dicarbonyl compound. This reaction produces Strecker aldehydes, which are crucial contributors to flavor and can participate in further reactions. pharmaguideline.com In this context, carbonyl compounds generated from the thermal degradation of cysteine can promote the conversion of other amino acids into their corresponding Strecker aldehydes. pharmaguideline.com These aldehydes can then react with the fundamental building blocks (H₂S, NH₃, and other carbonyls) to contribute to the formation and diversity of thiazole derivatives. researchgate.net

A plausible pathway for the formation of this compound involves the reaction of key intermediates derived from both cysteine and sugars. The formation of the 2-methylthiazole (B1294427) core likely results from the reaction of ammonia, hydrogen sulfide, and a 3-carbon carbonyl species such as methylglyoxal. The subsequent attachment of the methanethiol (B179389) group at the C-4 position is a more complex step, potentially involving the reaction of an intermediate with a reactive group at the C-4 position with hydrogen sulfide or methanethiol itself, which can be formed from the degradation of methionine. nih.gov

| Precursor/Intermediate | Role in Formation Pathway | Source | References |

| L-Cysteine | Primary source of sulfur (S) and nitrogen (N) for the thiazole ring; degrades to H₂S, NH₃, and cysteamine. | Amino Acid | researchgate.netnih.gov |

| Reducing Sugars (e.g., Glucose) | Degrade upon heating to provide the carbon backbone via reactive carbonyls. | Carbohydrates | researchgate.net |

| Methylglyoxal | Key α-dicarbonyl intermediate that reacts with cysteine degradation products to form the thiazole structure. | Sugar Degradation | researchgate.net |

| Hydrogen Sulfide (H₂S) | Reactive sulfur species for thiol group formation and cyclization into the thiazole ring. | Cysteine Degradation | nih.gov |

| Ammonia (NH₃) | Provides the nitrogen atom for the thiazole heterocycle. | Cysteine Degradation | researchgate.net |

| Strecker Aldehydes | Participate in condensation reactions contributing to the final structure. | Strecker Degradation | pharmaguideline.comresearchgate.net |

The rate and pathway of thiazole formation are significantly influenced by various factors, most notably pH. Studies on related compounds show that pH plays a crucial role in directing the reaction towards different products. ub.edu

Low pH (acidic conditions): Tends to promote the hydrolysis of cysteine to generate more hydrogen sulfide, favoring the formation of thiols and sulfides. ub.edu

High pH (alkaline conditions): Is more favorable for the cyclization reactions needed to form the thiazole ring structure. ub.edu

While specific kinetic data such as rate constants and activation energies for the formation of this compound are not extensively documented, the general principles of Maillard reaction kinetics apply. The formation is dependent on temperature, time, pH, and the concentration of precursors. Investigations into model systems have shown that the formation of meaty flavor compounds, including thiazoles, can be optimized by controlling the initial intermediates and reaction pathways. nih.gov For instance, pathways involving thiazolidine (B150603) carboxylic acids (formed from cysteine and a sugar) in the presence of other amino acids can be highly efficient in producing meaty flavors. nih.gov

Enzymatic and Biotechnological Routes to Thiazole Formation

The biosynthesis of sulfur-containing heterocyclic compounds, including thiazoles, is a subject of ongoing research, with both microbial and enzymatic pathways being explored.

Microbially Mediated Biosynthesis of Sulfur Heterocycles

Microorganisms are known to produce a wide array of volatile sulfur compounds. While the direct microbial production of this compound has not been extensively reported, studies on related compounds offer plausible mechanisms. For instance, some bacteria are known to produce methanethiol from the degradation of sulfur-containing amino acids like methionine. researchgate.net It is conceivable that microbial metabolic pathways could also lead to the formation of more complex sulfur heterocycles.

Research on the archaeon "Ferroplasma acidarmanus" has shown its ability to produce methanethiol through the metabolism of methionine, cysteine, or sulfate. researchgate.netnih.gov This highlights the diverse microbial capabilities for synthesizing sulfur compounds, which could potentially include the precursors to this compound. The formation of the thiazole ring itself is often a result of complex reactions, such as the Maillard reaction, which can be influenced by microbial activity through the production of precursor molecules.

Investigating Specific Enzyme Activities in Thiol Generation

Specific enzymes play a crucial role in the generation of thiols and other sulfur compounds. Methionine γ-lyase, a pyridoxal-phosphate protein, is one such enzyme that catalyzes the cleavage of the carbon-sulfur bond in L-methionine to produce methanethiol, ammonia, and 2-oxobutanoate. nih.gov This enzymatic action provides a direct route to the formation of simple thiols, which could potentially serve as building blocks for more complex molecules.

Furthermore, methanethiol oxidases found in bacteria like Rhodobacteraceae are involved in the degradation of methanethiol. nih.gov These enzymes catalyze the cleavage of the C-S bond, releasing a sulfur atom. nih.gov While this is a degradative process, it underscores the dynamic enzymatic transformations that sulfur compounds undergo in biological systems. The synthesis of the thiazole ring itself can be an enzyme-mediated process, as seen in the biosynthesis of thiamine (B1217682) (vitamin B1), which contains a thiazole moiety.

Influence of Environmental and Processing Conditions on Formation

The formation of this compound, like many flavor compounds, is significantly influenced by environmental and processing parameters.

Impact of Temperature and pH on Reaction Pathways

Temperature and pH are critical factors that govern the pathways of chemical reactions, particularly the Maillard reaction, which is a key route for the formation of many heterocyclic flavor compounds, including thiazoles.

Studies on model systems have shown that the formation of volatile compounds, including thiazoles, is highly dependent on both temperature and pH. In mixtures of cysteine and reducing sugars, the amounts of most volatile compounds, including thiazoles, were found to increase with both increasing temperature and pH. ntou.edu.tw Specifically, in a study on the reaction between cysteine and diacetyl under wine-like conditions (pH 3.5), the formation of 2-methylthiazole was observed, indicating that acidic conditions can also favor the formation of certain thiazole derivatives.

The table below summarizes the general trends observed for the influence of temperature and pH on the formation of thiazole compounds in model systems.

| Parameter | Effect on Thiazole Formation | Research Context |

| Temperature | Generally, an increase in temperature leads to an increased formation of thiazoles. | Maillard reaction studies in various food models. |

| pH | The effect of pH is more complex. While some studies show increased formation at higher pH, others indicate that specific thiazoles can form under acidic conditions. | Studies on cysteine-sugar model systems and wine-like conditions. ntou.edu.tw |

This table provides a generalized overview based on research on various thiazole compounds, as specific data for this compound is limited.

Role of Water Activity and Matrix Composition

Water activity (aW) and the composition of the surrounding matrix are also pivotal in directing the chemical reactions that lead to the formation of this compound.

Water activity influences the Maillard reaction rate, with a maximum rate often observed in the intermediate moisture range (aW 0.6-0.7). At very low water activity, the mobility of reactants is limited, slowing down the reaction. Conversely, at high water activity, the reactants are diluted, which can also decrease the reaction rate.

The composition of the food matrix, including the types of sugars, amino acids, and lipids present, significantly impacts the profile of volatile compounds formed. For example, the presence of lipids can lead to interactions between lipid oxidation products and Maillard reaction intermediates, resulting in the formation of unique flavor compounds. The formation of thiazoles is often linked to the presence of sulfur-containing amino acids like cysteine and reducing sugars.

The following table outlines the influence of water activity and matrix composition on the formation of thiazoles.

| Factor | Influence on Thiazole Formation | Key Considerations |

| Water Activity (aW) | The rate of the Maillard reaction, a key pathway for thiazole formation, is often maximal at intermediate water activity levels (around 0.6-0.7). | The optimal aW can vary depending on the specific reactants and temperature. |

| Matrix Composition | The presence of sulfur-containing amino acids (e.g., cysteine) and reducing sugars is crucial for thiazole formation via the Maillard reaction. The lipid content can also influence the reaction pathways. | The type of sugar and amino acid can lead to the formation of different thiazole derivatives. |

Effect of Metal Ions on Thiazole Formation Kinetics

The formation of this compound and other thiazoles in complex matrices, such as food during thermal processing, is significantly influenced by the presence of metal ions. These ions, particularly transition metals, can act as catalysts, altering the rate and pathways of the Maillard reaction, which is a primary route for the generation of these flavor compounds.

Transition metal ions, most notably copper (Cu²⁺) and iron (Fe²⁺, Fe³⁺), have been shown to accelerate the Maillard reaction. researchgate.netnih.gov Their catalytic activity stems from their ability to facilitate the formation of reactive intermediates. researchgate.net Metal ions can enhance the oxidative decarboxylation of amino acids, a critical step in the Strecker degradation pathway that generates key precursors for thiazole synthesis. mdpi.com Specifically, studies have indicated that copper (II) and iron (III) are effective in inducing the oxidative decarboxylation of amino acids, leading to the formation of Strecker aldehydes which are essential for the subsequent formation of pyrazine (B50134) and pyridine (B92270) derivatives, structurally related to thiazoles. mdpi.com

The stability of metal complexes with thiazole derivatives has been investigated, indicating that metal ions can form stable complexes with these compounds. nih.gov For example, the formation constants (K_f) for complexes of a thiazole derivative with Fe(III), Pd(II), and Cu(II) have been determined, showing a high degree of stability in solution. nih.gov This complex formation can influence the concentration of free thiazoles and potentially impact their further reactions or sensory perception.

The table below summarizes the observed effects of different metal ions on processes related to thiazole formation, based on available research. It is important to note that these findings are often qualitative or semi-quantitative and may not represent direct kinetic measurements for this compound formation.

Table 1: Effect of Metal Ions on Thiazole Formation and Related Reactions

| Metal Ion | Observed Effect | Research Focus |

|---|---|---|

| Cu²⁺ | Accelerates Maillard reaction and browning. researchgate.netnih.gov Induces oxidative decarboxylation of amino acids. mdpi.com Forms stable complexes with thiazole derivatives. nih.gov | General Maillard reaction, Amino acid degradation, Thiazole complex stability |

| Fe²⁺ | Accelerates Maillard reaction and browning. nih.gov | General Maillard reaction |

| Fe³⁺ | Induces oxidative decarboxylation of amino acids. mdpi.com Forms stable complexes with thiazole derivatives. nih.gov | Amino acid degradation, Thiazole complex stability |

| Zn²⁺ | Accelerates the Maillard reaction. researchgate.net | General Maillard reaction |

| Pd(II) | Forms stable complexes with thiazole derivatives. nih.gov | Thiazole complex stability |

Advanced Analytical Techniques for 2 Methylthiazol 4 Yl Methanethiol Research

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental in isolating (2-Methylthiazol-4-yl)methanethiol from other volatile and non-volatile compounds present in a sample. The choice of method depends on the complexity of the matrix and the required sensitivity.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrices

For exceptionally complex samples, such as food aromas or environmental extracts, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chromatographyonline.comrsc.org This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. mdpi.com The increased peak capacity and sensitivity of GCxGC allow for the resolution of co-eluting compounds that would otherwise overlap in a single-dimensional GC analysis. nih.gov

When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC becomes a powerful tool for both targeted and untargeted analysis of volatile compounds. chromatographyonline.comnih.gov This combination has been successfully applied to the detailed characterization of volatile profiles in complex matrices like recycled plastics and food products. chromatographyonline.com The high data acquisition speed of TOF-MS is crucial to handle the narrow peaks produced by the second-dimension column in GCxGC. mdpi.comtaylorandfrancis.com

Table 2: Comparison of GC and GCxGC for Volatile Analysis

| Feature | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Reference |

|---|---|---|---|

| Separation Power | Good | Excellent | nih.gov |

| Peak Capacity | Lower | Higher | nih.gov |

| Sensitivity | Standard | Enhanced due to cryogenic modulation | chromatographyonline.com |

| Application | Routine analysis, less complex matrices | Complex matrices (e.g., food, environmental) | chromatographyonline.comchromatographyonline.com |

| Detector Compatibility | Various detectors (FID, MS, SCD) | Primarily high-speed detectors (e.g., TOF-MS) | mdpi.comtaylorandfrancis.com |

High-Performance Liquid Chromatography (HPLC) for Thiol Analysis

While GC is well-suited for volatile thiols, high-performance liquid chromatography (HPLC) provides an alternative for the analysis of a broader range of thiols, including less volatile ones. nih.gov A key challenge in HPLC analysis of thiols is their lack of a strong chromophore for UV detection. Therefore, a pre-column or post-column derivatization step is often necessary to attach a fluorescent tag to the thiol molecules. diva-portal.orgresearchgate.net

Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO) are used to create fluorescent derivatives that can be detected with high sensitivity. nih.govresearchgate.net This approach has been used to determine thiols in various samples, including parenteral nutrition solutions and human urine. nih.govresearchgate.net The method's utility is demonstrated by its low detection limits, often in the femtomole range. researchgate.net

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and accurate quantification of this compound.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and for its structural elucidation. nih.gov This capability is particularly valuable when analyzing complex mixtures where multiple compounds may have the same nominal mass. The high resolving power of HRMS instruments, such as Orbitrap analyzers, helps to distinguish between isobaric interferences. mdpi.com

In food science, for example, LC-HRMS has been used for the non-targeted fingerprinting of coffee samples to classify them based on origin and variety. mdpi.com The accurate mass data obtained allows for the tentative identification of numerous compounds, contributing to a comprehensive understanding of the sample's chemical profile.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented. The resulting fragment ions produce a characteristic pattern, or "fingerprint," that is unique to the compound's structure. nih.gov This fragmentation pattern can be used for unambiguous identification, even in the presence of a complex matrix.

The selected reaction monitoring (SRM) mode in tandem mass spectrometry is a highly sensitive and selective technique for quantification. nih.gov By monitoring specific precursor-to-product ion transitions, the signal-to-noise ratio is significantly improved, allowing for the detection and quantification of analytes at very low concentrations. nih.govresearchgate.net

Table 3: Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Application | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for determining elemental composition. | Structural elucidation, non-targeted analysis of complex mixtures. | nih.govmdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Fragments a selected precursor ion to produce a characteristic fragmentation pattern. | Unambiguous identification and highly selective quantification (SRM). | nih.govresearchgate.net |

Spectroscopic Characterization for Research Purposes

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

A singlet for the methyl group (–CH₃) protons attached to the thiazole (B1198619) ring at C2, likely appearing in the δ 2.5-2.8 ppm range.

A singlet for the proton on the thiazole ring at C5, expected to appear further downfield, around δ 7.0-7.5 ppm. chemicalbook.com

A doublet for the methylene (B1212753) (–CH₂–) protons of the methanethiol (B179389) group. These protons are coupled to the thiol proton, resulting in a doublet. The chemical shift would likely be in the δ 3.7-4.0 ppm range.

A triplet for the thiol (–SH) proton, coupled to the adjacent methylene protons. Thiol protons are known to have a broad chemical shift range and can be affected by solvent and concentration, but it might appear between δ 1.5-2.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Five signals are anticipated:

A signal for the methyl carbon (–CH₃) at the C2 position.

A signal for the methylene carbon (–CH₂SH).

Three distinct signals for the carbons of the thiazole ring: C2 (bearing the methyl group), C4 (bearing the methanethiol group), and C5. The C2 and C4 carbons, being attached to heteroatoms, would be the most downfield. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | –CH ₃ | ~2.7 | Singlet | Attached to C2 of the thiazole ring. |

| ¹H | –CH ₂SH | ~3.8 | Doublet | Methylene bridge protons. |

| ¹H | –SH | ~1.7 | Triplet | Thiol proton, shift can be variable. |

| ¹H | Thiazole-H 5 | ~7.2 | Singlet | Proton on the thiazole ring. |

| ¹³C | –C H₃ | ~19 | Quartet | |

| ¹³C | –C H₂SH | ~25 | Triplet | |

| ¹³C | C 5 | ~115 | Doublet | |

| ¹³C | C 4 | ~150 | Singlet |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these techniques would confirm the presence of the thiazole ring and the methanethiol group.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to specific bond vibrations. Key expected bands include:

S–H Stretch: A weak but sharp absorption band around 2550–2600 cm⁻¹, characteristic of the thiol group. This is a highly diagnostic peak.

C–H Stretches: Absorptions just below 3000 cm⁻¹ for the methyl and methylene sp³ C-H bonds, and a weaker absorption just above 3000 cm⁻¹ for the sp² C-H bond on the thiazole ring.

C=N and C=C Stretches: The thiazole ring contains C=N and C=C bonds, which would give rise to a series of medium-to-strong absorption bands in the 1450–1650 cm⁻¹ region. mdpi.com

C–S Stretch: The carbon-sulfur stretching vibrations for both the ring and the thiol group are typically weak and appear in the fingerprint region, between 600–800 cm⁻¹. researchgate.netcdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be an excellent complementary technique for observing the S–H stretch and the C–S bonds, which can be weak in the IR spectrum. The disulfide (S-S) bond, if present as an oxidation product, gives a strong Raman signal around 450-540 cm⁻¹ but is very weak in the IR, making Raman useful for degradation studies. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|---|

| S–H Stretch | Thiol | 2550 - 2600 | IR / Raman | Weak (IR), Medium (Raman) |

| C–H Stretch (sp²) | Thiazole Ring | 3050 - 3150 | IR / Raman | Medium |

| C–H Stretch (sp³) | –CH₃, –CH₂– | 2850 - 2980 | IR / Raman | Strong |

| C=N / C=C Stretch | Thiazole Ring | 1450 - 1650 | IR / Raman | Medium to Strong |

Sample Preparation and Extraction Techniques for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique widely used for the analysis of volatile and semi-volatile compounds. nih.gov Headspace SPME (HS-SPME) is particularly suited for isolating analytes like this compound from complex liquid or solid samples. nih.govnih.gov

In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a GC for thermal desorption and analysis. jaas.ac.cn

The efficiency of the extraction depends on several factors:

Fiber Coating: For volatile sulfur compounds, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often optimal due to their ability to adsorb a wide range of analytes of varying polarities and molecular weights. nih.govnih.gov

Extraction Temperature and Time: Increasing the sample temperature enhances the volatility of the analytes, promoting their transfer to the headspace. Optimized extraction time (e.g., 30-50 minutes) is crucial to ensure sufficient adsorption onto the fiber. nih.govnih.gov

Sample Matrix Modification: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect). nih.gov

HS-SPME has been successfully applied to the analysis of numerous volatile sulfur compounds in matrices like beer, water, and plants, demonstrating its suitability for research on this compound. nih.govnih.govjaas.ac.cn

Table 4: Typical HS-SPME Parameters for Volatile Thiol Analysis

| Parameter | Typical Setting | Rationale | Reference |

|---|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | Broad-spectrum affinity for volatile and semi-volatile compounds. | nih.gov |

| Extraction Temp. | 40 - 70 °C | Increases analyte volatility to enhance partitioning into headspace. | nih.govnih.gov |

| Extraction Time | 30 - 60 min | Allows for sufficient equilibration/adsorption time for trace analytes. | nih.gov |

| Agitation | 250 - 750 rpm | Facilitates mass transfer and speeds up equilibration. | jaas.ac.cn |

Liquid-Liquid Extraction (LLE) is a traditional sample preparation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. tiktok.comjackwestin.com To isolate a neutral thiol like this compound from an aqueous matrix, a water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) would be used. The mixture is shaken vigorously in a separatory funnel, allowing the thiol to partition into the organic layer, which is then collected. youtube.com While straightforward, LLE can be time-consuming, require large volumes of organic solvents, and may suffer from issues like incomplete phase separation or emulsion formation. youtube.comtiktok.com

Solid-Phase Extraction (SPE) is a more modern and efficient technique that overcomes many of the limitations of LLE. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. For isolating thiols, various SPE phases can be used. Reversed-phase sorbents (e.g., C18) can retain thiols from aqueous samples based on hydrophobic interactions. However, for highly selective isolation, specialized sorbents are more effective. For instance, SPE cartridges containing silver ions (Ag⁺) have been shown to selectively bind thiols through the formation of silver mercaptides, allowing for excellent separation from other matrix components in complex samples like wine. nih.govacs.org The captured thiols can then be released from the cartridge for analysis. A technique known as QuEChERS, which combines extraction and a clean-up step using various sorbents, has also been adapted for the challenging extraction of thiols from solid matrices like fermented grains. nih.gov

Derivatization Agents for Enhanced Detection and Stability

The accurate quantification of this compound, a potent aroma compound, presents a significant analytical challenge due to its high reactivity, volatility, and typically low concentrations in various matrices. To overcome these limitations, derivatization is a crucial step in many analytical methods. This process involves chemically modifying the thiol group to form a more stable, less volatile, and more easily detectable derivative. Several reagents have been employed for the derivatization of thiols, each with its own advantages and specific applications.

Pentafluorobenzyl Bromide (PFBBr)

Pentafluorobenzyl bromide (PFBBr) is a widely used alkylating agent for the derivatization of thiols prior to gas chromatography (GC) analysis. nih.govpsu.edu The reaction involves the nucleophilic attack of the thiolate anion on the PFBBr molecule, resulting in the formation of a stable thioether derivative. This derivatization significantly improves the chromatographic properties of the thiol, reduces its volatility, and enhances its detectability, particularly with an electron capture detector (ECD) or mass spectrometry (MS) in negative chemical ionization (NCI) mode. nih.govcolab.ws The highly electronegative fluorine atoms in the PFB group make the derivative particularly sensitive to ECD. The derivatization with PFBBr is typically carried out in an alkaline medium to ensure the presence of the more nucleophilic thiolate ion. psu.edu

Ethyl Propiolate (ETP)

Ethyl propiolate (ETP) is another effective derivatizing agent for thiols, reacting via a Michael addition mechanism. chemicalbook.comresearchgate.net The thiol group adds across the carbon-carbon triple bond of the ETP molecule, forming a stable vinyl thioether. chemicalbook.com This reaction is often performed at a basic pH to facilitate the deprotonation of the thiol. researchgate.net The resulting derivative is amenable to analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chemicalbook.comresearchgate.netnih.gov The use of ETP offers the advantage of a rapid and efficient reaction, leading to stable derivatives with good chromatographic behavior. chemicalbook.com

4,4′-Dithiodipyridine (DTDP)

4,4′-Dithiodipyridine (DTDP) is a reagent primarily used for the derivatization of thiols for analysis by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govmdpi.com The reaction involves a thiol-disulfide exchange, where the thiol displaces one of the pyridyl disulfide groups of DTDP to form a mixed disulfide. This derivatization improves the stability of the thiol and introduces a chromophore (the pyridine (B92270) ring), which enhances its detection by UV-Vis spectrophotometry. nih.gov In the context of mass spectrometry, the derivative provides a characteristic fragmentation pattern that aids in its identification and quantification. nih.govmdpi.com

| Derivatization Agent | Chemical Class | Reaction Mechanism | Analytical Technique(s) | Advantages |

| Pentafluorobenzyl Bromide (PFBBr) | Alkylating Agent | Nucleophilic Substitution | GC-ECD, GC-MS (NCI) | High sensitivity with ECD, forms stable derivatives. nih.govcolab.ws |

| Ethyl Propiolate (ETP) | Michael Acceptor | Michael Addition | GC-MS, LC-MS | Rapid reaction, forms stable derivatives suitable for GC and LC. chemicalbook.comresearchgate.netnih.gov |

| 4,4′-Dithiodipyridine (DTDP) | Thiol-Disulfide Exchange Reagent | Thiol-Disulfide Exchange | HPLC-UV, UPLC-MS/MS | Improves stability, enhances UV detection, provides characteristic MS fragmentation. nih.govmdpi.com |

Challenges in the Analytical Quantification of Trace Thiol Compounds

The accurate quantification of trace thiol compounds like this compound is fraught with challenges that stem from their inherent chemical properties and the complexity of the matrices in which they are often found.

One of the primary challenges is the high reactivity of the thiol group. Thiols are susceptible to oxidation, which can lead to the formation of disulfides or other oxidation products. This reactivity can result in the loss of the target analyte during sample collection, preparation, and analysis, leading to underestimation of its concentration. The presence of metal ions can catalyze this oxidation, further complicating the analysis.

The volatility of many low molecular weight thiols, including this compound, presents another significant hurdle. Their tendency to be lost during sample handling and concentration steps requires careful optimization of analytical procedures to minimize such losses. This is particularly critical when dealing with trace or ultra-trace concentrations.

Matrix effects are a major concern, especially in complex samples such as food, beverages, and biological fluids. Co-eluting matrix components can interfere with the detection and quantification of the target thiol, leading to either suppression or enhancement of the analytical signal. This necessitates the use of robust sample cleanup procedures and/or advanced analytical techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) to ensure selectivity and accuracy.

Furthermore, the low concentrations at which many thiols, including this compound, are present often push the limits of detection of analytical instruments. This requires highly sensitive detectors and methods that can reliably quantify these compounds at the parts-per-trillion or even lower levels.

Finally, the lack of commercially available certified reference materials for many specific thiols can hinder the development and validation of accurate quantitative methods. The preparation of reliable calibration standards and internal standards is therefore a critical aspect of the analytical workflow.

| Challenge | Description | Impact on Analysis | Mitigation Strategies |

| High Reactivity | Susceptibility of the thiol group to oxidation and other reactions. | Analyte loss, formation of artifacts, underestimation of concentration. | Use of antioxidants, derivatization to form stable products, inert atmosphere during sample preparation. |

| Volatility | Tendency of the compound to vaporize easily. | Loss of analyte during sample handling, concentration, and injection. | Optimized extraction and concentration techniques (e.g., solid-phase microextraction), derivatization to reduce volatility. |

| Matrix Effects | Interference from other components in the sample matrix. | Signal suppression or enhancement, inaccurate quantification. | Thorough sample cleanup, use of matrix-matched standards, stable isotope dilution analysis, advanced MS techniques (MS/MS, HRMS). |

| Low Concentration | Presence at trace or ultra-trace levels. | Difficulty in detection and achieving required sensitivity. | Use of highly sensitive detectors (e.g., ECD, MS/MS), pre-concentration steps, derivatization to enhance signal. |

| Lack of Standards | Limited availability of certified reference materials. | Difficulty in method validation and ensuring accuracy of quantification. | In-house preparation and validation of standards, use of structurally similar internal standards. |

Reactivity and Chemical Stability of 2 Methylthiazol 4 Yl Methanethiol

Oxidation Pathways and Mechanisms

The thiol group in (2-Methylthiazol-4-yl)methanethiol is a primary site for oxidation. The oxidation can proceed through various pathways, leading to the formation of disulfides and other oxidized sulfur species. The molecule's ability to participate in these reactions also underpins its potential radical-scavenging activities.

Formation of Disulfides and Other Oxidized Species

The oxidation of thiols to disulfides is a common and fundamental reaction. In the case of this compound, this would involve the coupling of two molecules to form a disulfide-linked dimer. This process can be initiated by a variety of oxidizing agents or conditions. While specific studies on the disulfide formation of this compound are not extensively detailed in the provided search results, the general mechanism for thiol oxidation is well-established. It often involves the initial formation of a thiyl radical (RS•), which can then dimerize to form a disulfide (RSSR).

Further oxidation can lead to the formation of higher oxidation states of sulfur, such as sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H). The specific products formed will depend on the nature and strength of the oxidizing agent and the reaction conditions.

Radical Scavenging Activities and Associated Mechanisms

Thiols and thiazole-containing compounds are recognized for their antioxidant and radical-scavenging properties. nih.govsemanticscholar.orgresearchgate.net The thiol group is a key player in this activity, capable of donating a hydrogen atom to neutralize free radicals. nih.gov The primary mechanisms by which this compound and related compounds can scavenge free radicals include:

Hydrogen Atom Transfer (HAT): In this mechanism, the thiol group donates a hydrogen atom to a free radical, thereby quenching the radical and forming a thiyl radical. The stability of this resulting thiyl radical is a crucial factor in the antioxidant efficiency of the parent thiol. nih.gov

Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the thiol to the free radical, forming a radical cation of the thiol and an anion of the radical. This is often followed by proton transfer. nih.gov

Radical Adduct Formation (RAF): The thiol can also directly add to a radical species, forming a new, often more stable, radical adduct. nih.gov

The efficiency of these mechanisms is influenced by factors such as the bond dissociation energy of the S-H bond, the ionization potential of the thiol, and the stability of the resulting thiyl radical. Theoretical studies on related thiol-containing heterocyclic compounds have shown that the HAT mechanism is often a predominant pathway for radical scavenging. nih.gov

Degradation Mechanisms in Model Systems

The stability of this compound can be compromised by external factors such as heat and light, leading to its degradation.

Thermal Degradation Studies

Specific data on the thermal degradation of this compound is limited in the provided search results. However, the thermal stability of thiazole (B1198619) derivatives can be influenced by the nature of their substituents. The C-S and C-N bonds within the thiazole ring possess different bond dissociation energies, and at elevated temperatures, fragmentation of the ring or cleavage of the methanethiol (B179389) side chain could occur.

Photochemical Reactions and Their Products

Thiazole-containing compounds can undergo photochemical reactions when exposed to light. nih.gov A study on a structurally related thiazole compound indicated that photo-degradation can occur via a reaction with singlet oxygen. nih.gov This process is thought to proceed through a [4+2] Diels-Alder type cycloaddition, forming an unstable endoperoxide. nih.gov This intermediate can then rearrange to yield various degradation products. nih.gov While this specific pathway was observed for a different thiazole derivative, it represents a plausible mechanism for the photochemical degradation of this compound, particularly in the presence of photosensitizers that can generate singlet oxygen.

Interactions with Other Chemical Components in Research Systems

The reactivity of the thiol group makes this compound a potential interactor with various chemical components in research settings. For instance, thiols are known to react with electrophilic species and can participate in nucleophilic addition reactions. They can also form complexes with metal ions. The specific interactions will be highly dependent on the other components present in the system and the experimental conditions. Further research is needed to fully elucidate the interaction profile of this compound.

Reactions with Carbonyl Compounds

The reaction of this compound with carbonyl compounds such as aldehydes and ketones is a key area of interest, particularly in the context of food and flavor chemistry. These reactions are fundamental to the formation of certain flavor-active compounds found in cooked meats and other processed foods. While specific studies on this compound are limited, the general reactivity of thiols with carbonyls suggests that it can act as a potent nucleophile.

| Reactant 1 | Reactant 2 | Product Type | Significance |

| This compound | Aldehyde | Hemithioacetal | Key intermediate in flavor formation |

| This compound | Ketone | Hemithioketal | Contributes to complex flavor profiles |

| This compound | Dicarbonyl Compound | Heterocyclic Compounds | Formation of potent aroma compounds |

Complexation with Metal Ions

The thiazole ring in this compound contains both nitrogen and sulfur atoms, which are potential coordination sites for metal ions. The ability of thiazole and its derivatives to form stable complexes with a variety of transition metals is well-documented. The methanethiol group provides an additional soft sulfur donor site, making this compound a potentially versatile ligand in coordination chemistry.

The coordination can occur through the nitrogen atom of the thiazole ring, the sulfur atom of the thiazole ring, the exocyclic sulfur atom of the methanethiol group, or a combination of these, leading to the formation of chelate rings. The specific coordination mode will depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands. For example, the nitrogen atom, being a harder base, might preferentially coordinate to harder metal ions, while the sulfur atoms, being softer bases, would favor coordination with softer metal ions. The formation of such complexes can have implications for the compound's stability, reactivity, and potential applications in areas such as catalysis or materials science.

| Metal Ion Type | Potential Coordination Sites | Complex Type | Potential Applications |

| Hard Metal Ions (e.g., Zn²⁺) | Thiazole Nitrogen | Monodentate or Bidentate Complex | Catalysis, Biological Systems |

| Soft Metal Ions (e.g., Cu²⁺, Ni²⁺) | Thiol Sulfur, Thiazole Sulfur | Chelate Complex | Materials Science, Pigments |

| Transition Metals | N and S donors | Polymeric or Monomeric Complexes | Diverse chemical applications |

Interdisciplinary Research Contexts of 2 Methylthiazol 4 Yl Methanethiol

Contribution to Aroma Chemistry Research in Food Science

The sensory impact of volatile sulfur compounds in food is profound, often characterized by extremely low odor thresholds and potent, distinct aromas. While direct studies on (2-Methylthiazol-4-yl)methanethiol are scarce, the well-documented properties of other thiazoles and thiols allow for a scientifically grounded exploration of its likely contribution to food flavors.

Thiazoles and their derivatives are pivotal to the flavor profiles of a wide array of thermally processed foods, including coffee, nuts, and cooked meats. They are typically associated with nutty, roasted, meaty, and sometimes green or vegetable-like sensory characteristics. For instance, 2-ethyl-4-methylthiazole (B98465) is known for its nutty and cocoa notes, making it a valuable component in chocolate and coffee flavors. perfumerflavorist.com Similarly, 2-acetyl-4-methylthiazole (B1599968) imparts a cooked meat aroma. thegoodscentscompany.com

The methanethiol (B179389) group (also known as methyl mercaptan) is known for its pungent, sulfurous odor, often described as reminiscent of rotten cabbage or drains. wikipedia.orgflavoractiv.com However, at sub-threshold concentrations or in concert with other molecules, it contributes essential savory, cheesy, and meaty notes. sigmaaldrich.com It is a key aroma component in products like cheese and is a known byproduct of asparagus metabolism. wikipedia.org

Interactive Table: Aroma Profiles of Structurally Related Compounds

| Compound | CAS Number | Typical Aroma Descriptors | Food Systems |

| 2-Ethyl-4-methylthiazole | 15679-12-6 | Nutty, cocoa, roasted, coffee, meaty perfumerflavorist.comsigmaaldrich.com | Coffee, Cocoa, Meat, Baked Goods perfumerflavorist.comsigmaaldrich.com |

| 2-Acetyl-4-methylthiazole | 7533-07-5 | Cooked meat, nutty thegoodscentscompany.comsigmaaldrich.com | Savory snacks, Meat products |

| 4-Methylthiazole | 693-95-8 | Green, nutty, vegetable-like thegoodscentscompany.com | Soups, Sauces, Dairy thegoodscentscompany.com |

| 2-Acetyl-2-thiazoline | 29926-41-8 | Roasted, popcorn-like, bready nih.gov | Bread, Meat, Popcorn nih.gov |

| Methanethiol | 74-93-1 | Sulfurous, cabbage, savory, cheesy wikipedia.orgsigmaaldrich.com | Cheese, Coffee, Asparagus wikipedia.orgflavoractiv.com |

The formation of sulfur-containing flavor compounds like this compound in food is primarily attributed to thermal reactions, such as the Maillard reaction and Strecker degradation, occurring during cooking. These reactions involve the interplay of sulfur-containing amino acids (like cysteine and methionine), reducing sugars, and dicarbonyl compounds.

The general pathway for the formation of alkylthiazoles involves the reaction of a sulfur donor, an ammonia (B1221849) source, and a dicarbonyl compound. For a compound like this compound, the key precursors would likely be:

Sulfur Source: The amino acid cysteine is a primary sulfur donor. Its degradation during heating can produce hydrogen sulfide (B99878) (H₂S) and other reactive sulfur species. Methionine can also contribute, particularly to the formation of methanethiol.

Nitrogen and Carbon Source: The thiazole (B1198619) ring itself is often formed from the reaction between an amino acid, ammonia, and a carbonyl compound.

Formation of the Methanethiol Group: The methanethiol moiety can be generated directly from the Strecker degradation of methionine or through the subsequent reaction of hydrogen sulfide with other intermediates.

Studies on the archaeon Ferroplasma acidarmanus have shown that methanethiol can be produced through the metabolism of methionine, cysteine, or sulfate, highlighting diverse biological and chemical pathways for its formation. sigmaaldrich.commst.edu In food systems, the reaction of cysteine with pyruvaldehyde (a dicarbonyl) can lead to the formation of various thiol-substituted heterocyclic compounds, providing a plausible route for the generation of this compound.

Role as a Model Compound in Sulfur Heterocycle Studies

While not widely cited as a primary model, the structure of this compound makes it an excellent conceptual candidate for studying the fundamental chemistry of sulfur-containing heterocycles. It provides a platform to investigate the distinct and combined reactivities of the thiazole ring and the C-S bond of the thiol group.

The thiazole ring is an important scaffold in medicinal and materials chemistry. nih.gov Its reactivity is a subject of continuous study. This compound can serve as a model to explore several aspects of thiazole chemistry:

Aromaticity and Substitution: The thiazole ring is aromatic, and its electron distribution influences its substitution patterns. The C2 position (bearing the methyl group in this case) is the most acidic and prone to deprotonation, while the C5 position is typically the most susceptible to electrophilic attack. The presence of both methyl and methanethiol groups allows for the study of how these substituents direct further reactions.

Metallation and Cross-Coupling: Thiazoles readily undergo metallation, creating organometallic intermediates that are crucial for building more complex molecules via cross-coupling reactions. The specific structure of this compound could be used to probe the regioselectivity of such reactions.

Ring Stability and Transformation: Studies often focus on the conditions under which the thiazole ring can be opened or rearranged. The substituents at the C2 and C4 positions would play a significant role in the stability and potential transformation pathways of the ring.

The carbon-sulfur bond is central to sulfur chemistry, and its formation and cleavage are key steps in many synthetic and biological processes. This compound features two distinct C-S bonds: one within the aromatic thiazole ring and one in the exocyclic methanethiol group. This makes it a potentially valuable substrate for:

Studying Thiol Reactivity: The thiol (-SH) group is nucleophilic and can participate in a wide range of reactions, including S-alkylation, S-acylation, and oxidation to form disulfides. Its attachment to the thiazole ring allows for the investigation of how the electron-withdrawing nature of the heterocycle affects the thiol's acidity and nucleophilicity.

Investigating C-S Bond Cleavage: Research into novel synthetic methodologies often involves the targeted cleavage of C-S bonds. For example, some thiazole derivatives have been studied for their ability to undergo DNA cleavage, a process that can involve radical-mediated bond scission. nih.gov The exocyclic C-S bond in this compound could be a target for reductive or oxidative cleavage, providing insights into reaction mechanisms relevant to organic synthesis and drug metabolism. Research has demonstrated that C-S bond cleavage in benzothiazole (B30560) moieties can occur under strongly basic conditions, leading to intramolecular recyclization. wikipedia.org

Interactive Table: Summary of Potential Chemical Reactivity

| Functional Group | Type of Reaction | Potential Research Application |

| Thiazole Ring | Electrophilic Aromatic Substitution | Studying substituent directing effects. |

| Thiazole Ring | Deprotonation/Metallation at C2 | Generation of nucleophiles for cross-coupling. |

| Methanethiol (-SH) | S-Alkylation / S-Acylation | Synthesis of thioethers and thioesters. |

| Methanethiol (-SH) | Oxidation | Formation of disulfides, relevant to biological systems. |

| C-S Bonds | Reductive/Oxidative Cleavage | Investigating reaction mechanisms and synthetic transformations. |

Advanced Materials and Devices Research (Excluding Medicinal Applications)

A thorough review of the scientific literature indicates that this compound is not currently a focus of research in the field of advanced materials and devices. While thiazole-containing polymers and materials have been developed for applications in electronics and optics, and thiols are widely used for surface functionalization (e.g., in self-assembled monolayers on gold), there is no specific mention of this compound being utilized for these purposes. Its primary scientific context remains within the realms of flavor chemistry and theoretical heterocyclic chemistry.

Potential as a Precursor for Novel Chemical Entities

This compound holds significant potential as a versatile precursor for the synthesis of novel chemical entities, primarily owing to the reactive thiol group and the inherent chemical properties of the thiazole ring. The thiazole moiety is a key structural component in a wide array of biologically active compounds, and the thiol group provides a convenient handle for further chemical modifications.

Research into thiazole derivatives has demonstrated their broad spectrum of pharmacological activities. For instance, various synthetic thiazole derivatives have shown promise as antitumor, antibacterial, anti-prion, anti-tubercular, and anti-inflammatory agents. researchgate.net The 2-aminothiazole (B372263) scaffold, in particular, is a foundational building block for potent anticancer agents. researchgate.netnih.gov This extensive body of research underscores the value of the thiazole core in medicinal chemistry.

The synthetic utility of the thiol group allows for a variety of chemical transformations, enabling the construction of more complex molecules. Thiol groups can readily undergo reactions such as alkylation, acylation, and oxidation, as well as participate in thiol-ene and thiol-yne "click" chemistry reactions. These reactions provide efficient pathways for linking the (2-methylthiazol-4-yl)methyl moiety to other molecular fragments, thereby generating libraries of new compounds for biological screening.

For example, the synthesis of novel 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety has been reported, with some of the resulting compounds exhibiting significant radical scavenging potential. nih.gov Although this specific example does not start from this compound, it illustrates a common strategy where a thiazole derivative is elaborated to create more complex heterocyclic systems with enhanced biological activity. Similarly, new N'-(2-(2-methylamino)thiazol-4-yl)acetohydrazide-hydrazones have been synthesized and shown to possess antiproliferative activity against cancer cell lines. researchgate.net

The general synthetic approach often involves the condensation of a thiazole-containing fragment with other reactive molecules. The presence of the methanethiol group in this compound offers a direct route for such condensations and derivatizations, making it a valuable starting material for the exploration of new chemical space and the development of novel therapeutic agents.

| Precursor Compound | Resulting Chemical Entity | Potential Application |

| This compound | Thioether derivatives | Medicinal Chemistry |

| This compound | Thioester derivatives | Organic Synthesis |

| This compound | Disulfide derivatives | Materials Science |

Fundamental Studies on its Interaction with Surfaces or Polymers

The interaction of this compound with surfaces and polymers is an area of significant interest, driven by the potential to create functional materials with tailored properties. The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metals, such as gold, silver, and platinum, leading to the formation of self-assembled monolayers (SAMs). This interaction provides a robust method for modifying the surface properties of materials.

The thiazole ring system can also contribute to the interaction with surfaces and polymers through various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. These interactions can influence the orientation and packing of the molecules on a surface or within a polymer matrix, thereby affecting the macroscopic properties of the material.

Fundamental studies in this area would likely focus on several key aspects:

Adsorption and Self-Assembly on Metal Surfaces: Investigating the adsorption kinetics and thermodynamics of this compound on different metal substrates. Techniques such as surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and atomic force microscopy (AFM) could be employed to characterize the formation and structure of the resulting SAMs.

Polymer Functionalization: The thiol group of this compound can be used to functionalize polymers through various chemical reactions. For instance, it can react with polymers containing epoxide groups, as demonstrated in the functionalization of polystyrene-block-poly(glycidyl methacrylate). researchgate.net This allows for the incorporation of the thiazole moiety into the polymer structure, which could impart specific biological or chemical properties to the material. Such functionalized polymers could find applications in drug delivery, biocompatible coatings, and sensors. researchgate.net

Interaction with Polymer Blends and Composites: The presence of this compound in a polymer blend or composite could influence the interfacial properties between the different phases. The surfactant-like nature of the molecule, with a polar thiazole head and a reactive thiol tail, could lead to its segregation at interfaces, potentially improving the compatibility of immiscible polymers or enhancing the dispersion of nanoparticles within a polymer matrix. Studies on the impact of surfactants on the supersaturation of active pharmaceutical ingredients in the presence of polymers highlight the complexity of these interactions. nih.gov

While direct experimental studies on the interaction of this compound with surfaces and polymers are not extensively reported in the literature, the known chemistry of thiols and thiazoles provides a strong basis for predicting its behavior. Future research in this area could lead to the development of novel functional materials with applications in electronics, catalysis, and biomedicine.

| Interacting Material | Type of Interaction | Potential Application |

| Gold Surface | Chemisorption (Thiol-Au bond) | Biosensors, Nanoelectronics |

| Polymers with Epoxide Groups | Covalent Bonding | Functionalized Polymers, Drug Delivery |

| Polymer Blends | Interfacial Modifier | Improved Material Properties |

Future Research Directions and Methodological Advances

Emerging Synthetic Strategies for Precision Control

The synthesis of thiazole (B1198619) derivatives, including (2-Methylthiazol-4-yl)methanethiol, is a dynamic field with a continuous quest for more efficient and precise methods. novapublishers.com Traditional approaches, such as the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-halocarbonyl compounds with thioureas, have been foundational. acs.org However, emerging strategies are focusing on overcoming the limitations of conventional methods, which can include harsh reaction conditions and the use of less accessible starting materials. acs.org

Future synthetic research will likely prioritize the development of one-pot reactions and multi-component coupling reactions. acs.orgnih.gov These approaches offer increased efficiency and sustainability by reducing the number of purification steps and minimizing waste. For instance, novel three-component coupling reactions using readily available starting materials are being explored to synthesize functionalized thiazoles. acs.org Additionally, the use of environmentally friendly catalysts, such as biopolymers, is gaining traction to promote greener synthetic routes. nih.gov The goal is to achieve greater control over the molecular architecture, enabling the synthesis of this compound and its derivatives with high purity and yield for various research applications.

Development of Hyphenated Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate detection and quantification of volatile sulfur compounds like this compound in complex matrices present a significant analytical challenge. Hyphenated analytical techniques, which couple separation methods with powerful detection technologies, are at the forefront of addressing this challenge. asdlib.orgnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a well-established hyphenated technique for volatile compound analysis. asdlib.orgijarnd.com Future advancements will likely focus on enhancing the sensitivity and resolution of GC-MS systems, possibly through the development of more selective ionization sources and high-resolution mass analyzers. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS-MS) are also becoming increasingly important, especially for analyzing less volatile precursors or degradation products of this compound. nih.govijarnd.com

Furthermore, the coupling of liquid chromatography with other spectroscopic techniques like Fourier-transform infrared spectroscopy (LC-FTIR) and nuclear magnetic resonance spectroscopy (LC-NMR) offers complementary structural information, aiding in the unambiguous identification of compounds. nih.govijarnd.com The continued development and refinement of these hyphenated techniques will be crucial for obtaining a more complete picture of the chemical environment in which this compound exists.

Deeper Mechanistic Insights into Formation and Degradation Pathways

Understanding the pathways through which this compound is formed and degraded is fundamental to controlling its presence and impact, particularly in food systems. Research suggests that this compound can be formed through various mechanisms, including the Maillard reaction and the degradation of sulfur-containing amino acids like cysteine and methionine. researchgate.net

Future investigations will aim to elucidate the precise enzymatic and chemical reactions involved in these pathways. researchgate.net This will involve identifying key intermediate compounds and the specific conditions (e.g., temperature, pH, presence of precursors) that favor the formation of this compound. Conversely, studying its degradation pathways is equally important for understanding its stability and the potential formation of off-flavors. This knowledge is critical for developing strategies to either enhance its formation in products where its flavor is desired or mitigate its presence where it is considered undesirable.

Exploration of Novel Precursor Compounds and Reaction Conditions

The search for novel precursor compounds and the optimization of reaction conditions are key to controlling the synthesis and formation of this compound. Research has shown that various thiazole derivatives can be synthesized from a range of starting materials. acs.orgnih.gov For example, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea (B124793) is a known route to a related thiazole structure. nih.gov

Future work will likely explore a wider array of precursor molecules, including different thiourea derivatives and carbonyl compounds, to fine-tune the synthesis of this compound. acs.orgnih.gov The investigation of reaction conditions, such as the use of different solvents, catalysts, and temperature profiles, will also be crucial for optimizing yields and selectivity. bohrium.com The development of more versatile and efficient synthetic routes will not only facilitate research but could also have practical applications in the flavor and fragrance industry.

Computational Chemistry and Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov These techniques can provide valuable insights into the properties and reactivity of molecules like this compound, complementing experimental studies. acarindex.com

Quantum chemical calculations, for instance, can be used to predict molecular properties such as orbital energies (HOMO and LUMO), which are related to a molecule's reactivity. acarindex.com This information can help in understanding the mechanisms of formation and degradation reactions. Molecular docking studies can be employed to investigate the interaction of this compound with other molecules, such as receptors or enzymes, which is particularly relevant for understanding its sensory properties and biological activity. nih.govacs.org By predicting the outcomes of reactions and molecular interactions, computational models can guide experimental design, saving time and resources.

Integration of Omics Technologies for System-Level Understanding

To gain a holistic understanding of the role of this compound in complex biological systems, such as food matrices during processing and storage, the integration of "omics" technologies is essential. mdpi.com Flavoromics, which combines analytical chemistry with sensory science and multivariate data analysis, aims to correlate the chemical composition of a food with its flavor profile. nih.govfrontiersin.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.